(S)-2-Cyclopropyl-piperazine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-cyclopropylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLIRMDIUZUBL-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CNCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 Cyclopropyl Piperazine Dihydrochloride
Historical Perspective of Piperazine (B1678402) Synthesis
The synthesis of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has a rich history. Early methods often involved the cyclization of 1,2-diaminoethane derivatives with dihaloalkanes or the reduction of pyrazines. Another classical approach involves the dimerization of ethanolamine (B43304). These early methods, while effective for producing the parent piperazine and simple N-substituted derivatives, lacked control over substitution on the carbon atoms of the ring and offered no means of achieving stereoselectivity.
The Dow process, a historically significant industrial method, involved the reaction of ethylene (B1197577) dichloride with ammonia (B1221849) under high pressure and temperature. This process, however, produced a mixture of ethylenediamine (B42938) and other polyethylene (B3416737) amines, including piperazine, requiring extensive purification. Another traditional method is the reaction of ethanolamine with a catalyst at high temperatures. While these methods laid the groundwork for piperazine chemistry, the synthesis of specifically substituted and stereochemically defined piperazines like (S)-2-Cyclopropyl-piperazine required the development of more sophisticated and controlled synthetic strategies.
Stereoselective Synthesis of (S)-2-Cyclopropyl-piperazine Dihydrochloride (B599025)
Achieving the desired (S)-stereochemistry at the C-2 position of the piperazine ring necessitates the use of stereoselective synthetic methods. These can be broadly categorized into chiral pool approaches, asymmetric catalysis, and diastereoselective synthesis strategies.
Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids, to introduce the desired stereocenter. nih.govresearchgate.net For the synthesis of (S)-2-Cyclopropyl-piperazine, a plausible chiral starting material would be an (S)-amino acid with a side chain that can be converted to a cyclopropyl (B3062369) group, or a derivative that allows for the introduction of the cyclopropyl moiety.
A general strategy could involve the use of (S)-alanine or a related chiral building block. The synthesis could proceed through the formation of a suitably protected 1,2-diamine derived from the amino acid, followed by cyclization to form the piperazine ring. The cyclopropyl group could be introduced either before or after the formation of the piperazine ring. For instance, a chiral N-protected amino aldehyde derived from an (S)-amino acid could undergo a reaction with a cyclopropyl nucleophile, followed by reductive amination and cyclization. A Chinese patent describes a method for synthesizing chiral 2-substituted piperazines starting from optically pure amino acids, which involves the formation of a chiral synthon that is then deprotected to yield the desired product. google.com
Table 1: Representative Chiral Pool Synthesis of a 2-Alkylpiperazine (Illustrative example based on common yields for similar transformations)
| Step | Reaction | Reagent/Catalyst | Typical Yield (%) |
| 1 | Protection of (S)-Amino Acid | Boc2O | >95 |
| 2 | Reduction to Amino Alcohol | LiAlH4 | 85-95 |
| 3 | Conversion to Diamine | Multi-step sequence | 70-80 |
| 4 | Cyclization to Piperazinone | Chloroacetyl chloride | 60-70 |
| 5 | Reduction to Piperazine | LiAlH4 | 80-90 |
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, where a chiral catalyst is used to induce enantioselectivity in a reaction that forms the stereocenter. acs.org For the synthesis of (S)-2-Cyclopropyl-piperazine, a key step could be the asymmetric hydrogenation of a 2-cyclopropyl-1,2-dihydropyrazine or a related unsaturated precursor. dicp.ac.cn Chiral rhodium or iridium complexes with chiral phosphine (B1218219) ligands are commonly used for such transformations, often providing high enantiomeric excesses (ee).
Another approach involves the catalytic asymmetric allylic alkylation of a piperazin-2-one (B30754) precursor, which can then be reduced to the corresponding piperazine. nih.gov While this method typically introduces an allyl group, subsequent modifications could potentially lead to the cyclopropyl moiety. The development of catalysts for the direct asymmetric cyclopropanation of a suitable precursor could also be a viable route.
Table 2: Asymmetric Hydrogenation for Chiral Piperazine Synthesis (Representative data for similar substrates)
| Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |
| 2-Alkyl-tetrahydropyrazine | [Rh(COD)2]BF4 | (R)-BINAP | MeOH | 50 | 10 | >95 | >98 |
| 2-Aryl-tetrahydropyrazine | [Ir(COD)Cl]2 | (S)-f-spiroPhos | Toluene | 80 | 50 | 92 | 96 |
Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is temporarily attached to the molecule, directs the formation of the new stereocenter, and is subsequently removed. For the synthesis of (S)-2-Cyclopropyl-piperazine, a chiral auxiliary could be attached to one of the nitrogen atoms of a piperazine precursor. Subsequent introduction of the cyclopropyl group at the C-2 position would then proceed with diastereoselectivity. nih.govnih.gov
For example, a chiral N-aryl-1,2-diamine derived from an amino acid can undergo a Pd-catalyzed carboamination to form a cis-2,6-disubstituted piperazine with high diastereoselectivity. nih.govacs.org While this method typically yields disubstituted products, it demonstrates the principle of using a chiral precursor to control the stereochemistry of the piperazine ring formation. Another strategy involves the diastereoselective alkylation of a chiral piperazinone enolate, followed by reduction.
Resolution Techniques for Enantiomeric Purity
In cases where a stereoselective synthesis is not employed or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture of 2-cyclopropyl-piperazine is a necessary step. nih.gov Resolution techniques separate enantiomers based on their different interactions with a chiral resolving agent or a chiral stationary phase.
One common method is the formation of diastereomeric salts. The racemic 2-cyclopropyl-piperazine, being a base, can be reacted with a chiral acid such as tartaric acid or mandelic acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer can be liberated by treatment with a base.
Another powerful technique is chiral chromatography. A column with a chiral stationary phase (CSP) can be used to separate the enantiomers of racemic 2-cyclopropyl-piperazine or a protected derivative. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.
Kinetic resolution is another approach where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. nih.gov For instance, a kinetic resolution using n-BuLi and a chiral ligand like sparteine (B1682161) has been used for 2-arylpiperazines. nih.gov
Table 3: Comparison of Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | Scalable, well-established | Can be labor-intensive, yield is limited to 50% for one enantiomer |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | High purity, applicable to small scales | Can be expensive, may not be suitable for large-scale production |
| Kinetic Resolution | Different reaction rates of enantiomers | Can provide high enantiomeric excess | Maximum yield of one enantiomer is 50%, requires a suitable chiral reagent/catalyst |
Green Chemistry Principles in (S)-2-Cyclopropyl-piperazine Dihydrochloride Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several strategies can be employed to improve the sustainability of the process. rsc.org
One key principle is the use of catalytic reactions, particularly asymmetric catalysis, which reduces the need for stoichiometric amounts of chiral reagents. rsc.org Biocatalysis, using enzymes to perform stereoselective transformations, is another green approach that often proceeds under mild conditions in aqueous media. hims-biocat.eu
The choice of solvents is also crucial. Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact. rsc.org Atom economy, which measures the efficiency of a reaction in incorporating all atoms from the starting materials into the final product, is another important consideration. One-pot reactions and tandem processes that minimize intermediate purification steps can improve atom economy and reduce waste. acs.org
For example, a visible-light-promoted decarboxylative annulation has been developed for the synthesis of 2-alkyl piperazines, which represents a greener approach. organic-chemistry.org Furthermore, the use of renewable starting materials, where feasible, aligns with the principles of green chemistry.
Challenges and Future Directions in Synthetic Routes
The construction of the chiral cyclopropyl-substituted piperazine ring presents a unique set of stereochemical and reactivity challenges. While several general methods for the asymmetric synthesis of 2-substituted piperazines exist, their application to the synthesis of this compound is often complicated by issues of stereocontrol, yield, and scalability.
A significant hurdle lies in the introduction of the cyclopropyl group at the C-2 position with the desired (S)-stereochemistry. Traditional methods for creating this stereocenter often involve the use of chiral auxiliaries or starting from chiral precursors like α-amino acids. While effective in the laboratory, these approaches can be lengthy and generate stoichiometric amounts of chiral waste, making them less desirable for large-scale production. Furthermore, the direct C-H functionalization of the piperazine ring, a more atom-economical approach, is notoriously difficult due to the presence of the two nitrogen atoms which can complicate reactivity and selectivity. nih.gov
The scalability of existing synthetic routes is a major concern for industrial applications. nih.gov Many asymmetric catalytic methods that show promise on a small scale may face difficulties when transitioning to larger production volumes. These can include catalyst deactivation, longer reaction times, and issues with heat and mass transfer, all of which can impact the efficiency and cost-effectiveness of the process. nih.gov The use of expensive or hazardous reagents in some synthetic pathways further complicates their industrial viability.
Table 1: Key Challenges in the Synthesis of this compound
| Challenge | Description |
| Stereocontrol | Achieving high enantiomeric and diastereomeric purity at the C-2 position. |
| Yield and Purity | Minimizing the formation of byproducts and simplifying purification processes. |
| Scalability | Transitioning laboratory-scale syntheses to efficient and cost-effective industrial production. |
| Atom Economy | Reducing waste by developing more direct and efficient synthetic transformations. |
| Reagent Cost and Safety | Avoiding the use of expensive, toxic, or hazardous reagents. |
Looking ahead, several promising avenues of research are being explored to overcome these challenges. The development of novel, highly efficient, and stereoselective catalytic systems is a primary focus. This includes the design of new chiral ligands for transition-metal catalysts and the exploration of organocatalysis and biocatalysis as greener alternatives. rsc.orgacs.org
Photoredox catalysis is emerging as a powerful tool for C-H functionalization, which could offer a more direct route to 2-substituted piperazines, potentially bypassing the need for pre-functionalized starting materials. mdpi.comresearchgate.net The application of flow chemistry also holds significant promise for improving the scalability, safety, and efficiency of the synthesis. Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can facilitate the use of hazardous reagents in a more contained and safer manner. mdpi.com
Furthermore, the exploration of alternative starting materials and synthetic strategies that build the piperazine ring with the desired stereochemistry already in place could circumvent many of the issues associated with post-modification of the heterocyclic core. rsc.orgresearchgate.netresearchgate.net The ultimate goal is to develop a synthetic route that is not only robust and high-yielding but also economically and environmentally sustainable.
Table 2: Future Directions in the Synthesis of this compound
| Future Direction | Potential Advantages |
| Novel Catalytic Systems | Higher stereoselectivity, milder reaction conditions, and reduced catalyst loading. |
| Photoredox Catalysis | Direct C-H functionalization, improved atom economy. |
| Flow Chemistry | Enhanced scalability, safety, and process control. |
| Alternative Starting Materials | More convergent and efficient synthetic routes. |
| Biocatalysis | High stereoselectivity, environmentally friendly reaction conditions. |
Advanced Analytical Characterization in Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and composition of a substance.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with a high degree of accuracy. For (S)-2-Cyclopropyl-piperazine dihydrochloride (B599025), HRMS provides an exact mass measurement that can be compared to the theoretical mass calculated from its molecular formula. This technique is crucial for distinguishing the target compound from other substances that may have the same nominal mass, thereby confirming its molecular identity. The precision of HRMS, often within a few parts per million, lends a high level of confidence to the structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of organic molecules. One-dimensional techniques like ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of (S)-2-Cyclopropyl-piperazine dihydrochloride. To establish the specific three-dimensional arrangement of atoms, or stereochemistry, advanced two-dimensional NMR experiments are employed. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal the spatial proximity of different protons within the molecule. This is particularly important for confirming the relative orientation of the cyclopropyl (B3062369) group with respect to the piperazine (B1678402) ring, which is a key structural feature.
The enantiomeric purity of a chiral compound is a critical quality attribute, as different enantiomers can have distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (ee) of (S)-2-Cyclopropyl-piperazine. This technique uses a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times. By integrating the peak areas of the two enantiomers in the resulting chromatogram, a precise and accurate measurement of the enantiomeric excess can be obtained. This ensures that the compound meets the required stereochemical purity for its intended research applications.
Method Validation in Research Scale Production
When producing larger quantities of this compound for research purposes, it is crucial to validate the analytical methods used for quality control. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves assessing several key performance characteristics, including:
Specificity: The ability of the method to accurately measure the analyte without interference from impurities, degradation products, or other components in the sample matrix.
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A comprehensive validation of the analytical methods ensures the reliability and consistency of the quality assessment for each batch of the compound produced.
S 2 Cyclopropyl Piperazine Dihydrochloride As a Versatile Chiral Building Block
Role in the Synthesis of Complex Heterocyclic Systems
The unique structural features of (S)-2-cyclopropyl-piperazine make it an ideal starting material for the synthesis of complex, fused heterocyclic systems. airo.co.in The piperazine (B1678402) nitrogens offer two points for modification, allowing for the construction of additional rings. nih.gov
One key strategy involves the merging of the piperazine scaffold with other heterocyclic nuclei to create novel ring systems with expanded shape diversity. nih.gov For instance, chiral piperazines can be fused to an aromatic indazole nucleus, leading to previously unreported merged heterocyclic structures. nih.gov Such strategies often involve multi-step synthetic sequences, which may include reactions like aza-Michael cyclizations to form the desired fused products. nih.govmdpi.com
Table 1: Examples of Complex Heterocyclic Systems Derived from Piperazine Scaffolds
| Resulting Heterocyclic System | Synthetic Strategy | Key Reactions |
| Indazole-fused Piperazines | Heterocyclic merging | Smiles rearrangement, Aza-Michael cyclization |
| Fused Pyrrolo[3,2-c]quinolinones | Ring-closing metathesis | Ring-closing metathesis |
| Fused Imidazole-pyrazole derivatives | Diels-Alder reaction | Diels-Alder reaction |
| Spiroindolones | Heterocyclic ring expansion | Heterocyclic ring expansion reaction |
This table illustrates various strategies used to create complex heterocyclic systems from amine-containing scaffolds like piperazine, as described in the literature. airo.co.innih.gov
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The (S)-2-cyclopropyl-piperazine scaffold is highly amenable to derivatization, making it an excellent tool for structure-activity relationship (SAR) studies. By systematically modifying the structure and evaluating the effect on biological activity, researchers can identify key interactions with a biological target and optimize lead compounds. The two nitrogen atoms of the piperazine ring are the primary sites for derivatization. nih.govresearchgate.net
N-alkylation and N-acylation are fundamental and widely used methods for derivatizing the piperazine core. mdpi.comresearchgate.net These reactions allow for the introduction of a vast array of substituents at one or both nitrogen atoms.
N-Alkylation: This is commonly achieved through nucleophilic substitution reactions with alkyl halides or sulfonates, or via reductive amination. mdpi.comnih.gov These methods can introduce simple alkyl chains, functionalized alkyl groups, or larger aromatic and heterocyclic moieties. For example, reacting the piperazine with an appropriate alkyl bromide can introduce a specific side chain, which can be further modified. researchgate.netnih.gov
N-Acylation: Acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) introduces amide functionalities. This strategy is crucial for incorporating groups that can act as hydrogen bond donors or acceptors, which are often critical for target binding.
These derivatization techniques are essential for exploring the chemical space around the core scaffold and understanding how different substituents influence potency, selectivity, and pharmacokinetic properties. nih.gov
The piperazine core can be used as a foundation for constructing bicyclic or polycyclic systems through intramolecular cyclization reactions. organic-chemistry.org This is achieved by first attaching a bifunctional linker to one of the piperazine nitrogens. The linker contains a second reactive group that can then react with the remaining secondary amine of the piperazine to form a new ring.
This strategy can lead to the formation of diverse fused heterocyclic systems, where the piperazine ring is incorporated into a larger, more constrained structure. organic-chemistry.org The resulting rigid scaffolds are of great interest in drug discovery as they can pre-organize functional groups in a specific spatial orientation for optimal receptor binding, potentially leading to higher potency and selectivity. nih.gov
Beyond simple alkyl and acyl groups, a wide variety of functional groups can be introduced onto the piperazine scaffold to fine-tune its properties. This includes, but is not limited to:
Aromatic and Heteroaromatic Rings: Introduced via N-arylation reactions (e.g., Buchwald-Hartwig amination) or by alkylation with aryl-containing halides. nih.gov
Ureas and Carbamates: Formed by reacting the piperazine nitrogen with isocyanates or chloroformates, respectively.
Sulfonamides: Prepared by reacting with sulfonyl chlorides.
The introduction of these diverse functional groups allows for a comprehensive exploration of SAR, probing interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions. nih.gov The stereochemistry of the (S)-2-cyclopropyl group plays a critical role in orienting these appended functional groups in three-dimensional space. nih.gov
Applications in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. drugdiscoverychemistry.com (S)-2-Cyclopropyl-piperazine, due to its desirable properties, is an attractive scaffold for inclusion in fragment libraries. astx.com
Key attributes that make it a valuable fragment include:
Three-Dimensionality: The non-planar structure of the piperazine ring and the attached cyclopropyl (B3062369) group provide a defined 3D shape, which can effectively probe the topology of a protein's binding site. nih.govresearchgate.net
Solubility: The basic nitrogen atoms of the piperazine moiety generally confer good aqueous solubility, a desirable property for fragments. nih.gov
Synthetic Tractability: As discussed, the piperazine core has well-defined vectors for chemical elaboration, allowing identified fragment hits to be readily optimized into more potent leads. astx.com
Once a fragment containing the (S)-2-cyclopropyl-piperazine scaffold is identified as a binder, its growth vectors (the N-H positions) can be exploited through the derivatization strategies mentioned above to increase affinity and develop a potent inhibitor. astx.com
Precursor in Parallel Synthesis and Combinatorial Chemistry Libraries
Parallel synthesis and combinatorial chemistry are techniques used to rapidly generate large libraries of related compounds for high-throughput screening. researchgate.netnih.gov (S)-2-Cyclopropyl-piperazine dihydrochloride (B599025) is an ideal building block for these approaches due to its bifunctional nature. mdpi.com
In a typical library synthesis, the piperazine core can be attached to a solid support. The two nitrogen atoms can then be sequentially or simultaneously reacted with a diverse set of building blocks (e.g., carboxylic acids, alkyl halides, sulfonyl chlorides). nih.govmdpi.com Using a "split-and-pool" synthesis strategy, vast numbers of distinct compounds can be generated. nih.gov
For example, a library can be created where one nitrogen is acylated with a set of diverse carboxylic acids, and the other nitrogen is alkylated with a variety of alkyl halides. This combinatorial approach allows for the systematic exploration of multiple substitution patterns around the chiral scaffold, significantly accelerating the discovery of new bioactive molecules. nih.govnih.govmdpi.com
Computational and Theoretical Studies
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations are instrumental in determining the stable conformations of (S)-2-Cyclopropyl-piperazine. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. For 2-substituted piperazines, the substituent can occupy either an axial or equatorial position, leading to different conformational isomers.
Studies on analogous 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the axial conformation. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding, which may further stabilize the axial conformer. nih.gov In the case of (S)-2-Cyclopropyl-piperazine, the bulky cyclopropyl (B3062369) group's preferred orientation is critical. Density Functional Theory (DFT) calculations, using functionals like B3LYP-D or WB97XD with appropriate basis sets (e.g., 6-311++G**), can be employed to calculate the energies of different conformers. jksus.org The global minimum energy structure corresponds to the most stable conformation. jksus.org
Table 1: Theoretical Geometrical Parameters for a Piperazine Derivative
| Parameter | B3LYP-D/6-311++G** | WB97XD/6-311++G** |
|---|---|---|
| RMSD (Gas Phase) | 0.1645 Å | 0.1606 Å |
| RMSD (Water) | 0.1351 Å | 0.1054 Å |
| Dipole Moment (Gas) | 10.222 D | 10.257 D |
Data derived from a study on a phenylpiperazine derivative, illustrating the type of parameters obtained from quantum chemical calculations. jksus.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Theoretical)
Molecular docking is a computational technique used to predict the binding orientation of a ligand to a target protein. For (S)-2-Cyclopropyl-piperazine, this method can theoretically screen for potential biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes, where piperazine derivatives are known to be active. nih.govnih.gov The process involves generating a 3D structure of the ligand and docking it into the binding site of a protein crystal structure. The resulting poses are scored based on their binding affinity, with lower binding energies indicating a more favorable interaction. nih.gov
Molecular dynamics (MD) simulations can then be used to refine the docking results and assess the stability of the ligand-protein complex over time. nih.govrsc.orgdovepress.com MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other. mdpi.com This can highlight crucial amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or pi-alkyl bonds with the ligand. nih.govdovepress.com For piperazine derivatives, the protonated nitrogen atom is often a key feature for binding, forming strong electrostatic interactions within the receptor binding pocket. nih.gov
Table 2: Example Docking Scores and Interaction Data for Piperazine Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative 5 | PARP-1 | -7.17 | - |
| Derivative 9 | PARP-1 | -7.41 | - |
| Derivative 13 | PARP-1 | -7.37 | - |
| Asarinine | COX-2 | -10.0 | ASN-375, ARG-376, VAL-538 |
| Sesamine | COX-2 | -10.0 | VAL-228, ASN-537 |
This table presents hypothetical and literature-derived data for illustrative purposes, showing typical outputs from molecular docking studies on various piperazine compounds. nih.govnih.gov
QSAR Modeling Applications for Derivative Optimization (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For (S)-2-Cyclopropyl-piperazine, a theoretical QSAR study could guide the design of new derivatives with improved potency or selectivity for a specific biological target.
This process would involve synthesizing a library of derivatives by modifying the piperazine scaffold (e.g., at the N1 or N4 positions) and testing their biological activity. Molecular descriptors—such as electronic properties (e.g., LUMO energy), steric factors (e.g., molar refractivity), and physicochemical properties (e.g., LogP, polar surface area)—would then be calculated for each derivative. mdpi.com Statistical methods, like Multiple Linear Regression (MLR), are used to build a mathematical model that links these descriptors to the observed activity. mdpi.com
The resulting QSAR model can predict the activity of novel, unsynthesized derivatives, allowing for the prioritization of compounds with the highest predicted potency for synthesis and testing. mdpi.com Such models have been successfully applied to optimize arylpiperazine derivatives as 5-HT1A receptor agonists and piperazinylquinoline derivatives as RSV fusion inhibitors. nih.govnih.gov
Prediction of Reactivity and Selectivity in Synthetic Transformations
Computational methods can predict the reactivity and selectivity of chemical reactions involved in the synthesis of (S)-2-Cyclopropyl-piperazine and its derivatives. Synthetic routes to 2-substituted piperazines often involve steps like intramolecular hydroamination or palladium-catalyzed cyclizations. organic-chemistry.org
DFT calculations can be used to model the reaction pathways, determine the structures of transition states, and calculate activation energies. This information helps in understanding the factors that control the reaction's outcome and in optimizing reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired product. For instance, computational studies can elucidate the mechanism of Wacker-type aerobic oxidative cyclization to form six-membered nitrogen heterocycles. organic-chemistry.org By comparing the energy barriers for different potential pathways, chemists can predict the major product and potential byproducts, leading to more efficient and selective syntheses.
In Silico Stereoselectivity Prediction
Given that the target compound is a specific stereoisomer, (S)-2-Cyclopropyl-piperazine, predicting and controlling stereoselectivity during synthesis is crucial. In silico methods can play a significant role in understanding the origins of stereoselectivity in asymmetric synthesis.
For synthetic strategies involving chiral catalysts or auxiliaries, computational modeling can be used to build models of the transition states leading to the (S) and (R) enantiomers. By calculating the energy difference between these diastereomeric transition states, it is possible to predict the enantiomeric excess (ee) of the reaction. This approach has been applied to various asymmetric transformations, including enantioselective cyclizations. nih.gov Molecular dynamics simulations can also be employed to study the conformational flexibility of catalyst-substrate complexes, providing insights into how the chiral environment of the catalyst directs the stereochemical outcome of the reaction. nih.gov These predictive models help in the rational design and selection of catalysts to achieve high stereoselectivity in the synthesis of chiral piperazines.
Exploration of Biological Activities Through Molecular Interaction Research
Design of Ligands Targeting Specific Receptor Subtypes (Research-focused)
The piperazine (B1678402) ring is a ubiquitous feature in many biologically active compounds, prized for its ability to serve as a versatile scaffold that can be substituted at its two nitrogen atoms to orient pharmacophoric groups in specific spatial arrangements. nih.gov The introduction of a cyclopropyl (B3062369) group at the 2-position, as in (S)-2-Cyclopropyl-piperazine, imparts significant conformational rigidity. This constraint reduces the number of possible low-energy conformations the molecule can adopt, which can be a crucial factor in achieving high affinity and selectivity for a specific receptor subtype.
Research has shown that subtle modifications to the piperazine core can lead to dramatic shifts in receptor affinity and selectivity. For instance, in the development of ligands targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors, the replacement of a piperazine ring with a piperidine (B6355638) ring was found to be a critical structural element for achieving high affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov This highlights the importance of the core heterocyclic structure in dual-target ligand design.
The (S)-2-Cyclopropyl-piperazine scaffold offers a unique three-dimensional structure that can be exploited by medicinal chemists. The chiral center and the rigid cyclopropyl group can engage in specific interactions within a receptor's binding pocket, potentially leading to enhanced selectivity for one receptor subtype over others. A series of piperazine derivatives, for example, were found to exhibit sub-nanomolar binding and high subtype selectivity as δ-opioid receptor agonists. nih.gov The development of such selective ligands is critical for minimizing off-target effects. The (S)-2-Cyclopropyl-piperazine moiety represents a promising starting point for designing novel ligands with improved selectivity profiles for various G protein-coupled receptors (GPCRs) and other receptor classes.
| Piperazine Derivative Class | Receptor Target | Observed Activity | Reference |
|---|---|---|---|
| Phenylpiperazines | α1-Adrenergic Receptors (α1A, α1B) | Antagonistic activity, with some derivatives showing subtype selectivity. | mdpi.com |
| (S)-2-(piperazin-2-yl)acetonitrile containing compounds | Kinase Domain | Used in the synthesis of Adagrasib, a kinase inhibitor. | nih.gov |
| 1-[3-(trifluoromethyl)phenyl]piperazine derivatives | Serotonin 5-HT1A Receptor | Agonist activity, basis for drugs like Flibanserin. | nih.gov |
| Novel piperazine derivatives | δ-Opioid Receptor | Sub-nanomolar binding and enhanced subtype selectivity as agonists. | nih.gov |
Inhibition of Enzyme Activities (Mechanism-focused, In Vitro/In Silico)
The development of enzyme inhibitors is a cornerstone of modern drug discovery. The structural characteristics of (S)-2-Cyclopropyl-piperazine dihydrochloride (B599025) make it an attractive core for designing such inhibitors. The rigid cyclopropyl group can function as a "bioisostere" for other chemical groups, providing specific steric and hydrophobic interactions within an enzyme's active site. The defined stereochemistry of the (S)-enantiomer allows for precise positioning of substituents to interact with key amino acid residues.
In silico modeling and in vitro assays are essential tools for this research. For example, docking studies on N-arylpiperazine-based conjugates designed as antimycobacterial agents indicated that the piperazine moiety plays a role in positioning the molecule for interactions with highly conserved residues at the ATP synthase binding site. mdpi.com The cyclopropane (B1198618) structural element is widely used in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. researchgate.net
The piperazine scaffold itself is present in numerous approved enzyme inhibitors, particularly kinase inhibitors used in oncology. nih.gov By functionalizing the nitrogen atoms of the (S)-2-Cyclopropyl-piperazine core, researchers can build molecules that target the ATP-binding site or allosteric sites of various enzymes. The mechanism often involves the piperazine core acting as a central hub from which other functional groups that form hydrogen bonds, hydrophobic interactions, or covalent bonds with the enzyme emanate. Research into dual inhibitors, such as those targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has also explored various heterocyclic scaffolds to achieve the desired activity profile. mdpi.com
| Enzyme Target | Piperazine-Based Inhibitor Class | Mechanism/Significance | Reference |
|---|---|---|---|
| ATP Synthase (Mycobacterial) | N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine conjugates | Inhibition of the enzyme's proton pump, critical for mycobacterial energy production. | mdpi.com |
| Cyclin-Dependent Kinases (CDK4/6) | N-Protected Piperazine Derivatives | Core scaffold in drugs like Palbociclib and Ribociclib. | nih.gov |
| ABL/SRC Kinases | N,N′-dialkylpiperazines | Core scaffold in the dual ABL/SRC inhibitor Bosutinib. | nih.gov |
| Thrombin | Histidine-containing diketopiperazines | Inhibition of fibrin (B1330869) formation. | nih.gov |
Modulators of Ion Channels and Transporters (Theoretical/Mechanism-focused)
Ion channels and transporters are membrane-bound proteins that regulate the flow of ions across cellular membranes, playing critical roles in neuronal excitability and synaptic transmission. nih.gov Modulators of these proteins are essential drugs for a wide range of diseases, including neurological and cardiovascular disorders. mdpi.com The physicochemical properties of a molecule, such as its pKa, lipophilicity, and size, are critical for its interaction with these targets.
The (S)-2-Cyclopropyl-piperazine scaffold can be theoretically incorporated into novel ion channel modulators. The basic nitrogen atoms of the piperazine ring can become protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues in the ion channel pore or vestibule. The cyclopropyl group can influence the molecule's lipophilicity, affecting its ability to partition into the cell membrane and access the channel binding site.
A significant area of research in this field is the mitigation of off-target effects, particularly the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. nih.gov Computational models are often used to predict the hERG liability of new chemical entities. The rigid conformation provided by the cyclopropyl group in the (S)-2-Cyclopropyl-piperazine scaffold could be used in rational drug design to create molecules with a specific shape that avoids the hERG binding site while retaining affinity for the intended ion channel target. Transient Receptor Potential (TRP) channels, a large group of ion channels involved in various diseases, are another major focus for drug discovery, where novel scaffolds are continuously being explored. nih.gov
| Ion Channel/Transporter | Piperazine Derivative Class | Therapeutic Area/Focus | Reference |
|---|---|---|---|
| hERG Potassium Channel | Various Piperazine Derivatives | Safety pharmacology focus; inhibition is an undesirable off-target effect. | nih.gov |
| Serotonin Transporter (SERT) | Arylpiperazines | Antidepressant and anxiolytic agents. | nih.gov |
| Calcium Channels | Various CNS-active drugs | Neuroprotection, treatment of bipolar disorder. | mdpi.com |
| GABA-A Receptor (Chloride Channel) | Piperazine derivatives | Anthelmintic action through neuromuscular blockade in parasites. | wikipedia.org |
Interaction with Protein-Protein Interfaces (Research-focused)
Protein-protein interactions (PPIs) govern a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. mdpi.com However, targeting PPIs with small molecules is exceptionally challenging due to the large, flat, and often featureless surfaces involved in these interactions. nih.gov Successful PPI inhibitors typically work by mimicking a key structural motif, such as an α-helix, or by binding to small, deep pockets ("hotspots") at the interface. rsc.org
The development of small-molecule PPI inhibitors requires scaffolds that can present functional groups in a precise three-dimensional arrangement to disrupt the protein interface. nih.gov The rigid, stereochemically defined structure of (S)-2-Cyclopropyl-piperazine dihydrochloride makes it a theoretically attractive starting point for the construction of such molecules. By attaching appropriate functionalities to the piperazine nitrogens, this scaffold could be used to project chemical groups into positions that mimic the side chains of key amino acid residues (e.g., leucine, isoleucine, tryptophan) that are often found at PPI hotspots.
This research area is highly dependent on structural biology and computational chemistry to design molecules that complement the topology of the target protein surface. mdpi.com While the piperazine core itself is not a classic PPI-inhibiting scaffold, its utility as a linker or central hub is well-established in other areas of drug design. The conformational constraint provided by the cyclopropyl group could be an advantage in reducing the entropic penalty associated with the binding of a flexible molecule to a protein surface, a key consideration in the design of potent PPI inhibitors.
| PPI Target Example | Inhibitor Strategy/Scaffold | Key Principle | Reference |
|---|---|---|---|
| p53-MDM2 | Nutlins (cis-imidazoline scaffold) | Mimicking key hydrophobic residues of p53 (Phe, Trp, Leu). | nih.gov |
| Bcl-2 family proteins | ABT-737 (acyl-sulfonamide scaffold) | Targeting a surface groove ("hotspot") on anti-apoptotic proteins. | nih.gov |
| uPAR-uPA | Pyrrolinones | Targeting a hotspot and making unexpected cation-pi interactions. | nih.gov |
| Various | Constrained Peptides | Mimicking α-helical secondary structures common at PPI interfaces. | rsc.org |
Development of Molecular Probes for Biological Systems
Molecular probes are essential tools for visualizing and quantifying biological molecules and processes in living systems. These probes typically consist of a reporter group (e.g., a fluorophore), a linker, and often a reactive or targeting moiety that directs the probe to its intended target. The piperazine scaffold has been successfully incorporated into the design of such probes.
For example, piperazine-fused cyclic disulfides have been developed as high-performance, reduction-responsive motifs for live-cell probes. chemrxiv.orgchemrxiv.org These probes are activated by cellular reductants like thioredoxins, leading to a rapid release of a reporter molecule. The piperazine unit is integral to the stability and rapid cleavage kinetics of the probe after reduction. chemrxiv.orgchemrxiv.org In other designs, a piperazine group has been used to link a hydroxycoumarin fluorophore to a tetraethylrhodamine in a ratiometric probe for hydrogen sulfide (B99878) (H2S). nih.gov
The this compound scaffold could be readily adapted for these applications. Its two nitrogen atoms provide convenient handles for chemical modification, allowing for the attachment of fluorophores, quenchers, or bioactive ligands. The stereochemistry and rigidity conferred by the cyclopropyl group could be used to influence the probe's properties, such as its specificity for a particular biological target, its cell permeability, or its photophysical characteristics. This makes the scaffold a versatile platform for creating a new generation of sophisticated molecular probes for studying complex biological systems.
| Probe Type | Role of Piperazine | Analyte/Process Detected | Reference |
|---|---|---|---|
| Redox-responsive Probes | Forms a piperazine-fused cyclic disulfide core. | Cellular reductive activity (e.g., thioredoxins). | chemrxiv.orgchemrxiv.org |
| Ratiometric Fluorescent Probes | Acts as a linker between two distinct fluorophores. | Hydrogen Sulfide (H2S). | nih.gov |
| Aggregation-Induced Emission (AIE) Probes | Can be part of the overall structure that modulates solubility and aggregation. | Sulfite (SO32−). | nih.gov |
Emerging Research Applications and Future Perspectives
Integration into Advanced Drug Delivery Systems (Conceptual Research)
The development of sophisticated drug delivery systems is paramount for enhancing therapeutic efficacy while minimizing off-target effects. The structural attributes of (S)-2-Cyclopropyl-piperazine dihydrochloride (B599025) make it a promising candidate for incorporation into such advanced systems. The piperazine (B1678402) core, a common motif in many pharmaceuticals, offers versatile handles for chemical modification, allowing for its conjugation to various drug delivery vehicles. researchgate.netnih.gov
Conceptually, the secondary amine groups of the piperazine ring can be functionalized to attach the molecule to the surface of nanoparticles, liposomes, or polymeric micelles. This functionalization could serve multiple purposes. For instance, it could act as a linker to tether cytotoxic agents for cancer therapy, with the piperazine's inherent pH-sensitivity potentially facilitating drug release in the acidic tumor microenvironment.
The presence of the cyclopropyl (B3062369) group is also of significant interest in this context. The cyclopropyl moiety is known to enhance metabolic stability and can influence the lipophilicity of a molecule, properties that are critical for a drug's pharmacokinetic profile. nih.goviris-biotech.dehyphadiscovery.com In a drug delivery context, this enhanced stability could protect the carrier system from premature degradation, thereby prolonging its circulation time and improving drug accumulation at the target site.
Table 1: Conceptual Drug Delivery Systems Incorporating (S)-2-Cyclopropyl-piperazine Dihydrochloride
| Delivery System | Potential Role of this compound | Hypothetical Advantage |
| Liposomes | Surface functionalization to create "stealth" liposomes or to attach targeting ligands. | Increased circulation time and targeted delivery. |
| Polymeric Micelles | Incorporation into the hydrophobic core or as a functional headgroup in the hydrophilic shell. | Enhanced drug loading capacity and controlled release. |
| Nanoparticles | Covalent attachment to the nanoparticle surface to modulate surface charge and hydrophobicity. | Improved cellular uptake and biocompatibility. |
| Hydrogels | Cross-linking agent to form biocompatible hydrogels for sustained drug release. | Tunable release kinetics and localized delivery. |
Potential in Targeted Therapeutic Strategies (Mechanism-focused Research)
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide array of biological targets, including G-protein coupled receptors, ion channels, and various enzymes. researchgate.netnih.gov This prevalence suggests that derivatives of this compound could be designed to interact with specific biological targets with high affinity and selectivity.
The unique stereochemistry of the (S)-enantiomer, combined with the conformational rigidity imparted by the cyclopropyl group, could be instrumental in achieving selective binding to the active site of a target protein. iris-biotech.de For example, in the realm of oncology, numerous piperazine-containing molecules have been developed as kinase inhibitors. nih.gov It is conceivable that derivatives of (S)-2-Cyclopropyl-piperazine could be synthesized to target specific kinases implicated in cancer progression.
Furthermore, the piperazine ring can engage in crucial hydrogen bonding and ionic interactions within a protein's binding pocket, while the cyclopropyl group can form favorable van der Waals interactions in hydrophobic pockets. nih.gov This combination of interactions could lead to the development of highly potent and selective inhibitors for a variety of therapeutic targets.
Nanotechnology and Material Science Applications (Conceptual)
Beyond its potential in drug delivery and targeted therapies, the structural features of this compound lend themselves to conceptual applications in nanotechnology and material science. The ability of piperazine derivatives to functionalize surfaces can be exploited to create novel nanomaterials with tailored properties.
For instance, research has demonstrated that piperazine can be used to functionalize multi-walled carbon nanotubes (MWCNTs), enhancing their dispersibility and imparting antibacterial properties. researchgate.net Similarly, this compound could be grafted onto the surface of various nanomaterials, such as graphene oxide or quantum dots, to modify their surface chemistry and biological interactions.
The presence of the chiral cyclopropyl group could also introduce interesting stereoselective properties to these materials, potentially leading to applications in chiral separations or asymmetric catalysis. The self-assembly of appropriately functionalized derivatives of (S)-2-Cyclopropyl-piperazine could also be explored for the bottom-up fabrication of novel supramolecular structures with unique electronic or optical properties.
Challenges and Opportunities in Translational Research (Pre-clinical, conceptual)
The translation of a promising chemical entity from the laboratory to the clinic is a complex and challenging process. For this compound, several preclinical and conceptual hurdles will need to be addressed. A significant challenge lies in the development of efficient and scalable synthetic routes to produce enantiomerically pure this compound. The direct functionalization of the piperazine ring, particularly at the carbon atoms, can be challenging, though recent advances in C-H functionalization offer promising avenues. mdpi.combeilstein-journals.org
Despite these challenges, there are significant opportunities. The modular nature of the (S)-2-Cyclopropyl-piperazine scaffold allows for the creation of diverse chemical libraries for high-throughput screening against various biological targets. nih.gov Furthermore, the development of bioisosteres of the piperazine ring could offer strategies to fine-tune the compound's physicochemical and pharmacological properties. enamine.netnih.govnih.gov
Table 2: Key Considerations in the Translational Research of this compound
| Research Phase | Key Challenge | Potential Opportunity |
| Synthesis | Enantioselective synthesis and scalable production. | Development of novel synthetic methodologies for C-H functionalization. |
| Pharmacokinetics | Understanding the metabolic fate of the cyclopropyl-piperazine moiety. | The cyclopropyl group may confer favorable metabolic stability. |
| Target Identification | Identifying specific biological targets with high affinity and selectivity. | The rigid scaffold allows for rational drug design and screening. |
| Intellectual Property | Establishing novelty and patentability of new derivatives. | The unique combination of structural elements offers a rich chemical space for exploration. |
Outlook for Novel Scaffold Development Based on this compound
Looking to the future, this compound represents a valuable starting point for the development of novel chemical scaffolds. Its inherent three-dimensionality, a desirable feature for modern drug discovery, provides a framework for the spatial presentation of various pharmacophoric elements. blumberginstitute.org
Medicinal chemists can envision a multitude of modifications to this core structure. For example, the nitrogen atoms of the piperazine ring can be readily functionalized with a wide range of substituents to modulate solubility, basicity, and target engagement. nih.govtandfonline.com The cyclopropyl group can also be further substituted to explore additional binding interactions or to fine-tune the molecule's electronic properties.
The exploration of bioisosteric replacements for the piperazine ring, while retaining the key cyclopropyl moiety, could lead to the discovery of entirely new classes of bioactive compounds with improved drug-like properties. enamine.netnih.govnih.gov Ultimately, the (S)-2-Cyclopropyl-piperazine scaffold holds considerable promise as a versatile building block for the construction of next-generation therapeutics that are both potent and selective.
Q & A
Q. How should researchers address discrepancies between academic and pharmacopeial purity standards for this compound?
- Methodological Answer : Cross-validate methods using USP/EP reference standards. For example, compare in-house HPLC data with pharmacopeial monographs (e.g., USP 33) and adjust column parameters (e.g., gradient elution) to align retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
